molecular formula C4H10ClNO3 B1148853 (S)-3-amino-4-hydroxybutyric acid hydrochloride CAS No. 1245645-62-8

(S)-3-amino-4-hydroxybutyric acid hydrochloride

Cat. No. B1148853
CAS RN: 1245645-62-8
M. Wt: 155.5801
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-3-amino-4-hydroxybutyric acid derivatives has been explored through various chemical strategies. Pinza and Pifferi (1978) described a convenient three-step synthesis of 4-amino-3-hydroxybutyric acid from crotonic acid, highlighting mild reaction conditions and good yields (M. Pinza, G. Pifferi, 1978). Furthermore, Shibata et al. (1998) achieved the synthesis of a key component for HIV protease inhibitors, demonstrating the compound's significance in pharmaceutical applications (N. Shibata, E. Itoh, S. Terashima, 1998).

Molecular Structure Analysis

Studies have focused on understanding the molecular structure of (S)-3-amino-4-hydroxybutyric acid and its derivatives. Tanaka et al. (1978) and Tomita et al. (1973) provided insights into the conformational flexibility and zwitterionic structure of γ-aminobutyric acid in aqueous solution and crystal form, respectively. These studies reveal the molecule's structural dynamics and its interactions at the molecular level (Kaori Tanaka, H. Akutsu, Y. Ozaki, Y. Kyōgoku, K. Tomita, 1978); (K. Tomita, H. Higashi, T. Fujiwara, 1973).

Chemical Reactions and Properties

The chemical reactivity of (S)-3-amino-4-hydroxybutyric acid hydrochloride encompasses its participation in various synthesis pathways and its behavior under different conditions. Nguyen and Lee (2021) discussed the methane-based biosynthesis of 4-hydroxybutyrate, showcasing bioengineering approaches to producing this compound from methane, highlighting its versatility and potential for sustainable chemical production (Thu Ha Thi Nguyen, E. Lee, 2021).

Scientific Research Applications

Neurobiology and Pharmacology

  • GHB, structurally similar to (S)-3-amino-4-hydroxybutyric acid, is recognized for its impact on the central nervous system (CNS), acting both as a neurotransmitter and neuromodulator. It has been a focus in studies exploring its therapeutic potential in treating conditions such as narcolepsy and alcohol dependence, highlighting its dual role in inhibitory neurotransmission and neuromodulation within the mammalian brain (Castelli et al., 2006).

Addiction Treatment

  • Clinical trials have demonstrated the efficacy of GHB in suppressing alcohol withdrawal symptoms and facilitating maintenance of abstinence from alcohol, suggesting a potential pharmacological tool for addiction therapy. This application underscores the substance's pharmacodynamic properties that may be relevant for substances structurally related to (S)-3-amino-4-hydroxybutyric acid (Caputo et al., 2009).

Mechanism of Action

Target of Action

L-beta-Homoserine-HCl, also known as (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, is a compound that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Mode of Action

It’s known that l-homoserine lactone analogs have been synthesized and evaluated for their in vitro quorum sensing (qs) inhibitory activity against certain biomonitor strains .

Biochemical Pathways

L-beta-Homoserine-HCl is involved in several biochemical pathways. For instance, it plays a role in the methionine metabolism pathway . It’s also involved in the synthesis of O-acetyl-L-homoserine, a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .

Result of Action

Studies have shown that l-homoserine lactone analogs can significantly reduce the production of virulence factors, swarming motility, the formation of biofilm, and the mrna level of qs-related genes regulated by the qs system of pseudomonas aeruginosa .

Action Environment

The action environment of L-beta-Homoserine-HCl can influence its action, efficacy, and stability. For instance, the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development . The study found complex relationships between the process variables and developed kinetic and reactor models .

Safety and Hazards

Amino acids are generally safe for consumption, but excessive intake can lead to issues such as gastrointestinal distress. Hydrochloric acid is corrosive and can cause severe burns and eye damage. It’s also harmful if inhaled, causing respiratory issues .

Future Directions

Research into amino acids and their derivatives continues to be a vibrant field, with potential applications in medicine, nutrition, and biochemistry. Hydrochloric acid, being a common reagent in laboratories and industries, will continue to be a subject of research, especially in the development of safer handling and neutralization methods .

properties

IUPAC Name

(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZYMNGKDOSJB-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245645-62-8
Record name Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybutyric acid hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.